Elevated Melting Point Distinguishes 4-Fluorophenyl Derivative from Unsubstituted and 4-Chloro Analogs
2-Chloro-N-(4-fluorophenyl)propanamide exhibits a melting point of 105.5–108 °C, which is 12–15 °C higher than the 4‑chlorophenyl analog (100–102 °C) and 15–25 °C higher than the unsubstituted phenyl analog (79–93 °C) . This elevated melting point facilitates recrystallization from common organic solvents and improves handling during solid-phase synthesis. The difference is attributed to enhanced intermolecular interactions mediated by the fluorine atom.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 105.5–108 °C |
| Comparator Or Baseline | 2-Chloro-N-(4-chlorophenyl)propanamide: 100–102 °C; 2-Chloro-N-phenylpropanamide: 79–93 °C |
| Quantified Difference | Target melts 3.5–8 °C higher than 4‑chloro analog; 12–29 °C higher than unsubstituted analog |
| Conditions | Capillary method; literature values |
Why This Matters
A higher melting point often correlates with improved crystallinity and ease of purification, reducing the risk of amorphous or oily intermediates during scale‑up.
